Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Overview
Description
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It has a molecular weight of 232.69 g/mol . This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring . The InChI string is1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
and the SMILES string is CCOC(=O)C1=CN=C(N=C1Cl)SC
. Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 60-63°C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Nucleophilic Substitution Reactions
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate undergoes various nucleophilic substitution reactions. For instance, it reacts with dimethylamine, sodium phenoxide, sodium thiophenoxide, potassium fluoride, and other agents to yield different substitution products. This reactivity is pivotal in synthesizing diverse chemical compounds (Shadbolt & Ulbricht, 1967).
Synthesis of Heterocyclic Systems
This compound is used in synthesizing new heterocyclic systems like 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes. The synthesis involves cyclocondensation with triethyl orthoformate, showcasing its utility in complex chemical syntheses (Tumkevičius, 1995).
Preparation of Carboxylic Acid Esters and Amides
A novel method using this compound for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described. This method emphasizes its role in the versatile synthesis of organic compounds (Santilli, Kim, & Wanser, 1971).
Kinetic Studies in Oxidation Reactions
This compound has been studied in kinetic analyses, particularly in oxidation reactions with potassium dichromate in aqueous perchloric acid. These studies are essential for understanding reaction mechanisms and kinetics (Padmini, Manju, & Sateesh, 2016).
Synthesis of Ethyl 2-Methylthio- and Ethyl 2-Benzylthio-Pyrimidines
The compound is also used in synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-pyrimidines. This showcases its role in producing various pyrimidine derivatives, which are crucial in medicinal chemistry and other fields (Zanatta et al., 2015).
Synthesis of Fluorescent Compounds
The compound has been used in synthesizing fluorescent pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines. This application is significant in developing new materials with unique optical properties (Ebrahimpour et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s suggested that the methylthio group in the compound could be displaced by a cyanide ion . This reaction may be a general one for this class of compounds .
Biochemical Pathways
It’s suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s suggested that the compound may have promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of FMS tyrosine kinase, a key enzyme involved in cellular signaling . This inhibition results in downstream effects on gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in scientific research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways associated with this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise role in cellular processes and biochemical pathways.
Properties
IUPAC Name |
ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQIOZQHUMABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503788 | |
Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-35-0 | |
Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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